molecular formula C15H23N3O B13208227 N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide

N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide

Katalognummer: B13208227
Molekulargewicht: 261.36 g/mol
InChI-Schlüssel: AJXDRWPCUBUOLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with appropriate amines and carboxylic acid derivatives. For example, the reaction of piperidine-4-carboxylic acid with 2-(methyl(phenyl)amino)ethylamine under suitable conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale reactions using optimized conditions to ensure high yields and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C15H23N3O

Molekulargewicht

261.36 g/mol

IUPAC-Name

N-[2-(N-methylanilino)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C15H23N3O/c1-18(14-5-3-2-4-6-14)12-11-17-15(19)13-7-9-16-10-8-13/h2-6,13,16H,7-12H2,1H3,(H,17,19)

InChI-Schlüssel

AJXDRWPCUBUOLS-UHFFFAOYSA-N

Kanonische SMILES

CN(CCNC(=O)C1CCNCC1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.